4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide
描述
4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a synthetic small molecule characterized by a quinazolinone core substituted with a sulfanyl-linked carbamoyl group and a cyclohexane-carboxamide moiety. The compound’s design incorporates features common in medicinal chemistry, including hydrogen-bonding motifs (quinazolinone carbonyl, carboxamide) and lipophilic groups (cyclohexane, phenylethyl) to optimize pharmacokinetics and target binding .
属性
IUPAC Name |
4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O3S/c1-2-24-14-18-28(19-15-24)36-31(39)23-42-34-37-30-11-7-6-10-29(30)33(41)38(34)22-26-12-16-27(17-13-26)32(40)35-21-20-25-8-4-3-5-9-25/h3-11,14-15,18-19,26-27H,2,12-13,16-17,20-23H2,1H3,(H,35,40)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADRILEQJVHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the quinazolinone family, known for diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a quinazolinone core and various functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that may play crucial roles in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.64 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of Functional Groups : The carbamoyl group is introduced via reaction with isocyanates, while the sulfanyl group is incorporated through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide exhibit promising anticancer properties. For instance, derivatives of quinazolinones have shown significant inhibition of cancer cell proliferation in vitro by inducing apoptosis through various pathways.
- Mechanism : The compound may inhibit key enzymes involved in cancer cell survival and proliferation, such as COX-2 and others linked to inflammatory pathways .
Anti-inflammatory Activity
Research has demonstrated that similar quinazolinone derivatives possess anti-inflammatory properties by inhibiting COX enzymes. For example, a related compound showed up to 47.1% inhibition of COX-2 at a concentration of 20 μM .
- Mechanism : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation and pain response.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that quinazolinones can disrupt bacterial cell wall synthesis or interfere with DNA replication processes in pathogens.
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of a similar quinazolinone derivative on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound at concentrations ranging from 10 to 50 μM.
- COX Inhibition Study : In a comparative analysis of various quinazolinone derivatives, one compound showed significant COX-2 inhibition comparable to established NSAIDs, suggesting potential for therapeutic use in inflammatory conditions .
相似化合物的比较
Table 1: Structural Features of Selected Analogs
*Estimated based on shared quinazolinone/sulfonamide motifs. †Compared to SAHA (vorinostat), a histone deacetylase inhibitor.
Bioactivity and Target Profiles
Hierarchical clustering of bioactivity data (NCI-60, PubChem) reveals that structural analogs often exhibit overlapping modes of action. For instance:
- Antiulcer Activity: Quinazolinone-sulfonamide hybrids (e.g., ) show potency comparable to ranitidine, likely via proton pump inhibition or mucosal protection. Substitutions like methoxy or nitro groups enhance activity .
- Protein Target Overlap: Analogous sulfanyl and carboxamide groups may target cysteine proteases or G-protein-coupled receptors, as seen in related molecules .
Table 2: Bioactivity Data for Key Analogs
*Estimated from in vivo ulcer index reduction.
Pharmacokinetic and Toxicity Profiles
- Lipophilicity: The phenylethyl and cyclohexane groups enhance membrane permeability but may increase hepatotoxicity risks, as seen in sulfonamide derivatives .
- Metabolic Stability: Sulfanyl linkages reduce oxidative metabolism compared to ether or amine analogs, prolonging half-life .
- Similarity in ADME: Analogous compounds with carboxamide motifs exhibit moderate plasma protein binding (70–85%) and renal clearance .
Research Implications and Gaps
- Activity Cliffs: Minor structural changes (e.g., replacing sulfanyl with sulfonyl) could drastically alter potency, as observed in HDAC inhibitors .
- Unmapped Targets: The compound’s quinazolinone core may interact with kinases or DNA repair enzymes, a hypothesis supported by bioactivity clustering .
- Synthetic Accessibility: and provide protocols for modifying diazonium salts or dihydropyridines to generate derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
